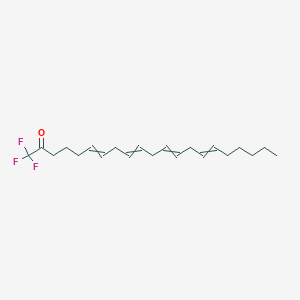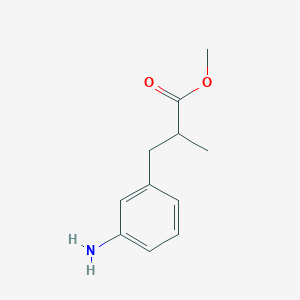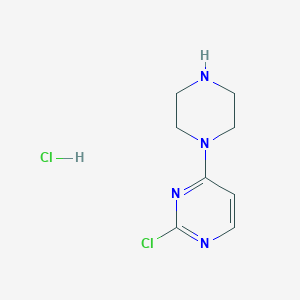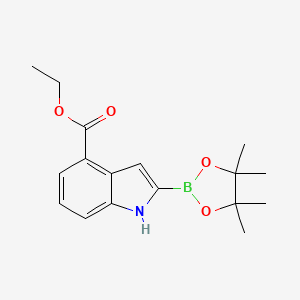
1,1,1-Trifluoro-2-heneicosa-6,9,12,15-tetraenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonyl trifluoromethyl ketone, commonly referred to as Aacocf3, is a cell-permeant trifluoromethyl ketone analog of arachidonic acid. It is a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arachidonyl trifluoromethyl ketone is synthesized through a series of chemical reactions involving arachidonic acidThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of Arachidonyl trifluoromethyl ketone involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity of the compound, which is crucial for its application in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Arachidonyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Arachidonyl trifluoromethyl ketone.
Applications De Recherche Scientifique
Arachidonyl trifluoromethyl ketone has a wide range of scientific research applications, including:
Mécanisme D'action
Arachidonyl trifluoromethyl ketone exerts its effects by inhibiting the activity of cPLA2. This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a key step in the production of eicosanoids and other signaling molecules. By inhibiting cPLA2, Arachidonyl trifluoromethyl ketone reduces the production of these signaling molecules, thereby modulating various cellular processes, including inflammation and insulin secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidonic acid: The parent compound of Arachidonyl trifluoromethyl ketone, involved in various metabolic pathways.
Trifluoromethyl ketone derivatives: Other compounds with similar structures and inhibitory properties.
Uniqueness
Arachidonyl trifluoromethyl ketone is unique due to its high selectivity and potency as a cPLA2 inhibitor. Its ability to permeate cells and specifically target cPLA2 makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H31F3O |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one |
InChI |
InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3 |
Clé InChI |
PLWROONZUDKYKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Methoxyphenyl)piperazino]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide](/img/structure/B15157379.png)
![3-Ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157388.png)




![4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15157412.png)
![2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole](/img/structure/B15157420.png)





![[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15157459.png)
